REACTION_CXSMILES
|
[PH4+].[O:2]1[CH2:6][CH2:5][CH:4]=P1.[C:7]1(C)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[O:2]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:4]=[CH:5][CH2:6]1
|
Name
|
sodium t-amylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[PH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
phosphorane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1P=CCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
ADDITION
|
Details
|
After each addition
|
Type
|
FILTRATION
|
Details
|
After filtration of the sodium bromide
|
Type
|
CUSTOM
|
Details
|
the toluene is evaporated
|
Type
|
CUSTOM
|
Details
|
the 3-methyl chrom-3-ene is separated from the triphenyl phosphine oxide by a treatment with pentane
|
Name
|
|
Type
|
|
Smiles
|
O1CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |